L-Arginine 2-oxoglutarate
Overview
Description
L-Arginine 2-oxoglutarate (also known as L-Arginine alpha-ketoglutarate) is a compound that combines the amino acid L-Arginine with 2-oxoglutarate, a key intermediate in the Krebs cycle and amino acid metabolism. L-Arginine is a conditionally essential amino acid and a precursor for the synthesis of nitric oxide (NO), which plays a crucial role in regulating vascular tone and hemodynamics . It is involved in various physiological processes, including the synthesis of creatine, polyamines, and proline, and it has been shown to have beneficial effects on cardiovascular health, immune response, and anti-aging .
Synthesis Analysis
The synthesis of L-Arginine 2-oxoglutarate involves the combination of L-Arginine with 2-oxoglutarate. While the specific synthesis methods for L-Arginine 2-oxoglutarate are not detailed in the provided papers, the synthesis of related compounds and the metabolism of L-Arginine have been extensively studied. For instance, L-Arginine is synthesized from glutamine, glutamate, and proline via the intestinal-renal axis in humans . Additionally, the synthesis of deuterium-labelled 3-hydroxy-L-arginine, a related compound, has been reported, demonstrating the complexity of synthesizing L-Arginine derivatives .
Molecular Structure Analysis
The molecular structure of L-Arginine 2-oxoglutarate is characterized by the presence of an amino acid (L-Arginine) bound to a dicarboxylic acid (2-oxoglutarate). The binding of L-Arginine to 2-oxoglutarate can influence the reactivity and stability of the molecule. For example, in the enzyme lysyl hydroxylase, which is involved in collagen synthesis, the residue Arg-700 binds the C-5 carboxyl group of 2-oxoglutarate, highlighting the importance of the arginine-2-oxoglutarate interaction .
Chemical Reactions Analysis
L-Arginine 2-oxoglutarate is involved in various chemical reactions, particularly in the synthesis of nitric oxide (NO) via nitric oxide synthase (NOS) . The compound also plays a role in the arginine-dependent simultaneous formation of ethylene and succinate from 2-oxoglutarate by an enzyme from Pseudomonas syringae . This dual-circuit mechanism involves the binding of L-Arginine and 2-oxoglutarate, leading to the production of multiple metabolites .
Physical and Chemical Properties Analysis
The physical and chemical properties of L-Arginine 2-oxoglutarate are influenced by its amino acid and dicarboxylic acid components. L-Arginine is known to induce an antioxidant response to prevent oxidative stress by stimulating glutathione synthesis and activating the Nrf2 pathway . The presence of 2-oxoglutarate, a key metabolite in the Krebs cycle, suggests that L-Arginine 2-oxoglutarate may also play a role in energy metabolism. Moreover, the improvement of the intracellular environment for enhancing L-Arginine production in Corynebacterium glutamicum has been studied, indicating the importance of optimizing ATP supply for efficient biosynthesis .
Scientific Research Applications
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Biochemical Pathways and Metabolic Networks
- Field: Biochemistry and Microbiology .
- Application: AKG participates in a variety of biological processes including anti-oxidative defence, energy production, signalling modules, and genetic modification . It is an essential metabolite in virtually all organisms .
- Method: The enzymatic systems and the metabolic networks mediating the synthesis of AKG are studied. Enzymes such as isocitrate dehydrogenase (ICDH), glutamate dehydrogenase (GDH), succinate semialdehyde dehydrogenase (SSADH) and transaminases that directly contribute to the formation of KG are emphasized .
- Results: The study emphasizes the efficacy of microbial systems in providing an effective platform to generate this moiety and the molecular strategies involving genetic manipulation, abiotic stress and nutrient supplementation that result in the optimal production of AKG .
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Bone Tissue Formation
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Amino Acid, Glucosinolate, Flavonoid, Alkaloid, and Gibberellin Biosynthesis
- Field: Plant Science .
- Application: The tricarboxylic acid (TCA) cycle intermediate 2-oxoglutarate (2-OG) is used as an obligatory substrate in a range of oxidative reactions catalyzed by 2-OG-dependent dioxygenases .
- Method: The study discusses the biochemistry and molecular biology of 2-OG metabolism occurring in different biological systems .
- Results: The study indicates the importance of 2-OG and 2-OG dependent dioxygenases not only in glucosinolate, flavonoid and alkaloid metabolism but also in GA and amino acid metabolism .
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Industrial Biocatalysis
- Field: Industrial Chemistry .
- Application: Amino acid hydroxylation is the most common industrial application of 2-oxoglutarate-dependent oxygenases . These enzymes are promising candidates for the biocatalytic production of derivatized amino acids, which serve as building blocks for the chemical industry .
- Results: Several filed patents attest to the enzyme family’s potential for the biocatalytic production of derivatized amino acids .
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Antibiotic Synthesis
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Agriculture
- Field: Agriculture .
- Application: 2-OG is used in the biosynthesis of a diverse set of compounds, especially of secondary metabolites .
- Method: The study discusses the biochemistry and molecular biology of 2-OG metabolism occurring in different biological systems .
- Results: The study indicates the importance of 2-OG and 2-OG dependent dioxygenases not only in glucosinolate, flavonoid and alkaloid metabolism but also in GA and amino acid metabolism .
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Nutritional Supplement and Therapeutic Agent
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Precursor to Value-Added Products
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Amino Acid Modification
- Field: Industrial Biocatalysis .
- Application: 2-oxoglutarate-dependent oxygenases are used for the biocatalytic production of derivatized amino acids, which serve as building blocks for the chemical industry .
- Results: Several filed patents attest to the enzyme family’s potential for the biocatalytic production of derivatized amino acids .
Safety And Hazards
L-Arginine 2-oxoglutarate should be handled with care. Avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Future Directions
Alpha-ketoglutarate (AKG), also known as 2-oxoglutarate, is a very important biomolecule as it is an intermediate of the tricarboxylic acid (TCA) cycle, a central metabolic network in most, if not all organisms. This keto-acid also lends itself to a variety of chemical manipulation thus affording value-added products with numerous commercial applications .
properties
IUPAC Name |
(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;2-oxopentanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N4O2.C5H6O5/c7-4(5(11)12)2-1-3-10-6(8)9;6-3(5(9)10)1-2-4(7)8/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);1-2H2,(H,7,8)(H,9,10)/t4-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGRNZHOQVAPMFX-WCCKRBBISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)N)CN=C(N)N.C(CC(=O)O)C(=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@@H](C(=O)O)N)CN=C(N)N.C(CC(=O)O)C(=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60937505 | |
Record name | 2-Oxopentanedioic acid--arginine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60937505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
L-Arginine 2-oxoglutarate | |
CAS RN |
16856-18-1, 5256-76-8 | |
Record name | Arginine α-oxoglutarate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16856-18-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diarginine α-ketoglutarate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5256-76-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Arginine oxoglurate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016856181 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Oxopentanedioic acid--arginine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60937505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | L-arginine 2-oxoglutarate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.150 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ARGININE OXOGLURATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TVJ23A89RU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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